(4-Bromothieno[2,3-c]pyridin-2-yl)methanol
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Overview
Description
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H6BrNOS. It features a thieno[2,3-c]pyridine core substituted with a bromine atom at the 4-position and a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol typically involves the bromination of thieno[2,3-c]pyridine followed by the introduction of a methanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting brominated intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of (4-Bromothieno[2,3-c]pyridin-2-yl)carboxylic acid or (4-Bromothieno[2,3-c]pyridin-2-yl)aldehyde.
Reduction: Formation of thieno[2,3-c]pyridin-2-ylmethanol.
Substitution: Formation of various substituted thieno[2,3-c]pyridin-2-ylmethanol derivatives.
Scientific Research Applications
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyridine core can act as a scaffold for binding to active sites, while the bromine and methanol groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine-2-methanol: Lacks the bromine substitution, which may affect its reactivity and binding properties.
4-Bromothieno[2,3-c]pyridine: Lacks the methanol group, which may influence its solubility and chemical reactivity.
Thieno[2,3-c]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, altering its chemical and biological properties.
Uniqueness
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the thieno[2,3-c]pyridine core. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications .
Properties
IUPAC Name |
(4-bromothieno[2,3-c]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASDVVLOLIUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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